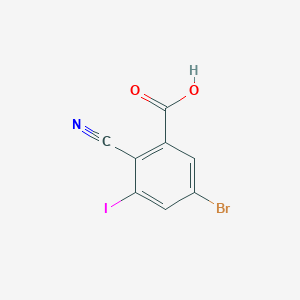
2-Chloro-1-ethoxy-4-ethynylbenzene
Descripción general
Descripción
“2-Chloro-1-ethoxy-4-ethynylbenzene” is a chlorinated benzene derivative . It is an aromatic compound, which means it contains a benzene ring, a cyclic structure of six carbon atoms with alternating single and double bonds .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with chlorine, ethoxy, and ethynyl substituents . The exact positions of these substituents on the benzene ring can be determined by the numbering of the carbon atoms in the ring .Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-Chloro-1-ethoxy-4-ethynylbenzene serves as a precursor in the synthesis of complex organic compounds. For instance, it has been used in the ethoxylation of p-chloronitrobenzene under ultrasound irradiation conditions, demonstrating the role of phase-transfer catalysts in nucleophilic substitution reactions (Wang & Rajendran, 2007). Furthermore, the compound has been involved in the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, highlighting its utility in creating substances with potential environmental impact due to its high yield and little pollution (Zi-qiang, 2007).
Mechanistic Studies
The compound's derivatives have been studied for their reaction mechanisms. For example, chloroethynyllithium conversions into chloro- and ethoxy-ethynyl compounds with thiolsulphonate in liquid ammonia have been explored, providing insights into the stability and reactivity of such acetylenic ethers (Nooi & Arens, 2010).
Environmental and Biological Applications
Chloroperoxidases from fungi have been shown to chlorinate and cleave 1-(4-ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-dihydroxypropane, a lignin model compound. This suggests potential environmental roles for such enzymes in lignin degradation and the production of chloroaromatics (Ortiz-Bermúdez, Srebotnik, & Hammel, 2003).
Material Science and Catalysis
In material science, derivatives of this compound have been utilized in the assembly of ethynylbenzene-linked Co(III) complexes. These complexes offer insights into electrochemical behaviors and the potential for constructing metallodendrimers (Hoffert et al., 2012).
Organic Chemistry and Synthesis
Moreover, it's involved in the cyclotrimerization process to produce 1,3,5-Tri(p-chlorophenyl)benzene, demonstrating high yields under environmentally benign conditions, and highlighting the compound's role in facilitating green chemistry approaches (Li-ming, 2008).
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-1-ethoxy-4-ethynylbenzene is the benzene ring, which is a part of many organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :
- The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged intermediate . A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The affected biochemical pathway is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile . The downstream effects include the formation of a substituted benzene ring .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway .
Análisis Bioquímico
Biochemical Properties
2-Chloro-1-ethoxy-4-ethynylbenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with various enzymes and proteins, facilitating the formation of C-C bonds through reactions such as the Sonogashira coupling . This compound’s interactions with biomolecules are primarily driven by its electrophilic and nucleophilic properties, allowing it to participate in complex biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with specific enzymes can lead to alterations in metabolic flux and changes in the levels of key metabolites . These interactions can have downstream effects on cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable intermediates during electrophilic aromatic substitution reactions is crucial for its biochemical activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under inert gas conditions but may degrade over time when exposed to air or light . Long-term exposure to this compound can lead to cumulative effects on cellular function, including potential toxicity and alterations in cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and beneficial biochemical interactions. At higher doses, toxic or adverse effects can be observed, including disruptions in metabolic pathways and potential organ damage . Understanding the dosage threshold is crucial for its safe application in research and therapeutic contexts.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . These interactions are critical for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution pattern is essential for its biochemical activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects
Propiedades
IUPAC Name |
2-chloro-1-ethoxy-4-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h1,5-7H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRZZIGZXRGUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C#C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



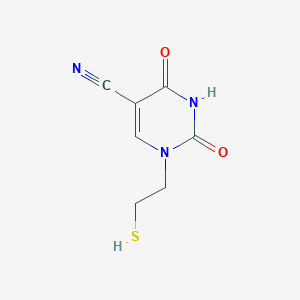
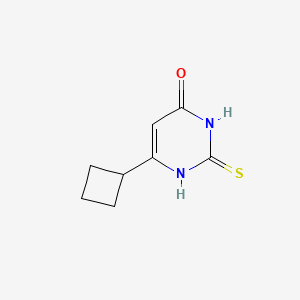
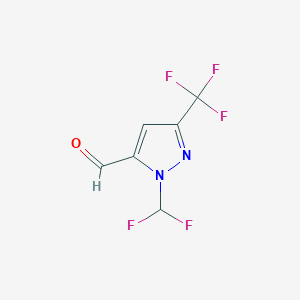
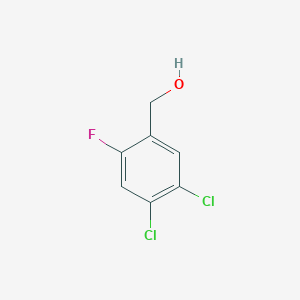
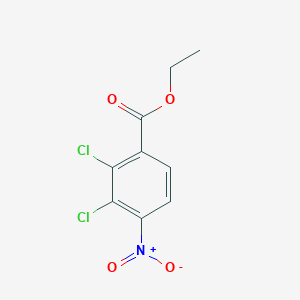
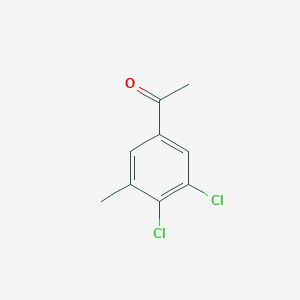
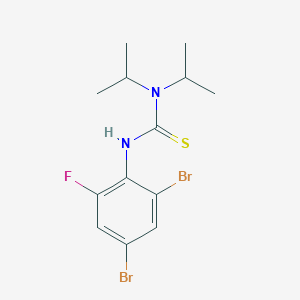
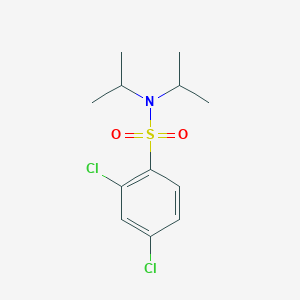
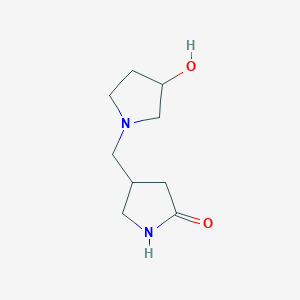
![6-Ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1461125.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1461126.png)
![(E)-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene})amine](/img/structure/B1461127.png)
